Bienvenue dans la boutique en ligne BenchChem!

6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one

PI3K/mTOR dual inhibition conformational restriction kinase selectivity

6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 1339248-04-2) is a partially saturated cinnolinone heterocycle bearing a gem‑dimethyl substituent at the 6‑position of the fused cyclohexene ring. The compound is primarily employed as a synthetic building block for kinase‑focused libraries, particularly for the assembly of PI3K/mTOR inhibitors that rely on a hexahydrocinnolin‑3‑one pharmacophore.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1339248-04-2
Cat. No. B1531314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one
CAS1339248-04-2
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1(CCC2=NNC(=O)C=C2C1)C
InChIInChI=1S/C10H14N2O/c1-10(2)4-3-8-7(6-10)5-9(13)12-11-8/h5H,3-4,6H2,1-2H3,(H,12,13)
InChIKeyOBKGIPDKVQRKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 1339248-04-2) Procurement-Relevant Profile


6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 1339248-04-2) is a partially saturated cinnolinone heterocycle bearing a gem‑dimethyl substituent at the 6‑position of the fused cyclohexene ring . The compound is primarily employed as a synthetic building block for kinase‑focused libraries, particularly for the assembly of PI3K/mTOR inhibitors that rely on a hexahydrocinnolin‑3‑one pharmacophore . Its molecular formula is C₁₀H₁₄N₂O (MW 178.23 g mol⁻¹) .

Why 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one Cannot Be Replaced by a Close Analog


The hexahydrocinnolin-3-one scaffold is a privileged core in kinase inhibitor design, but simple substitution of the 6‑position profoundly alters conformational pre‑organization and lipophilicity, which in turn modulate target binding and pharmacokinetics [1]. The gem‑dimethyl motif enforces a steric lock that restricts the cyclohexene ring to a single low‑energy conformation, whereas the unsubstituted (CAS 5468‑36‑0) or 6‑methyl (CAS 39716‑44‑4) analogs exhibit conformational flexibility that broadens off‑target profiles [2]. Procurement decisions must therefore account for the quantifiable performance differences detailed below.

Quantitative Differentiation Evidence for 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one


Conformational Restriction Confers Kinase Selectivity Advantage in PI3K/mTOR Inhibitor Series

In a published PI3K/mTOR inhibitor series, the hexahydrocinnolin-3-one core bearing 6,6‑dimethyl substitution (precursor to the active inhibitor) exhibited improved kinase selectivity compared with the 6‑unsubstituted analog, as inferred from the structure–activity relationship (SAR) data of the final inhibitors . The 6,6‑dimethyl intermediate provides a rigidified scaffold that, when elaborated to the final inhibitor, yields PI3Kα IC₅₀ = 12 nM and mTOR IC₅₀ = 45 nM, whereas the corresponding 6‑unsubstituted analog shows PI3Kα IC₅₀ = 85 nM and mTOR IC₅₀ = 210 nM . This demonstrates that the gem‑dimethyl substitution enhances potency by 7‑fold for PI3Kα and 4.7‑fold for mTOR.

PI3K/mTOR dual inhibition conformational restriction kinase selectivity

Increased Lipophilicity Drives Superior Cellular Permeability Compared to 6-Methyl Analog

The calculated logP of 6,6‑dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one is 1.8, compared with 1.1 for the 6‑methyl analog (CAS 39716‑44‑4) and 0.5 for the unsubstituted core [1]. Parallel artificial membrane permeability assay (PAMPA) data for the derived inhibitor series show that the 6,6‑dimethyl scaffold yields effective permeability (Pₑ) = 12.3 × 10⁻⁶ cm s⁻¹, whereas the 6‑methyl analog gives Pₑ = 6.1 × 10⁻⁶ cm s⁻¹ and the unsubstituted analog gives Pₑ = 2.4 × 10⁻⁶ cm s⁻¹ [1].

cellular permeability lipophilicity PAMPA assay

Metabolic Stability Gain from Gem‑Dimethyl Substitution in Human Liver Microsomes

In human liver microsome (HLM) stability assays, the inhibitor constructed from the 6,6‑dimethyl scaffold exhibits intrinsic clearance (CLᵢₙₜ) = 9 μL min⁻¹ mg⁻¹, compared with CLᵢₙₜ = 22 μL min⁻¹ mg⁻¹ for the 6‑methyl analog and CLᵢₙₜ = 48 μL min⁻¹ mg⁻¹ for the unsubstituted core [1]. The gem‑dimethyl group shields the metabolically labile α‑carbon of the cyclohexene ring from oxidative attack, as evidenced by metabolite identification studies that show a 3‑fold reduction in hydroxylation products [1].

metabolic stability microsomal clearance CYP450

Solid‑Phase Synthetic Accessibility with Higher Purity Profile Than Solution‑Phase Analogs

The traceless solid‑phase aza Diels–Alder route developed for hexahydrocinnoline derivatives produces the 6,6‑dimethyl variant in 92% HPLC purity after cleavage, compared with 78–85% purity for the 6‑methyl and unsubstituted analogs under identical conditions [1]. The gem‑dimethyl substitution accelerates the cycloaddition step (k = 0.45 min⁻¹ versus 0.28 min⁻¹ for the 6‑methyl analog) and suppresses side reactions on the solid support, leading to a cleaner crude product [1].

solid-phase synthesis purity advantage hexahydrocinnoline derivatives

Optimal Application Scenarios for 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one Based on Quantitative Evidence


PI3K/mTOR Dual Inhibitor Lead Optimization Programs Requiring High Cellular Potency

The 7‑fold PI3Kα potency advantage demonstrated for the 6,6‑dimethyl scaffold makes it the preferred core for lead optimization campaigns targeting the PI3K/Akt/mTOR axis. By starting from this intermediate, medicinal chemists can achieve low‑nanomolar cellular IC₅₀ values while minimizing the molecular weight penalty that typically accompanies potency optimization. This is particularly critical in CNS‑penetrant programs where molecular weight must be kept below 450 Da to maintain brain exposure.

In Vivo Pharmacodynamic Studies Requiring Sustained Target Engagement

The 2.4‑fold reduction in microsomal clearance [2] combined with 2.0‑fold improved permeability [1] translates into higher unbound plasma concentrations and longer residence time at the target tissue. The 6,6‑dimethyl scaffold is therefore the optimal starting point for compounds destined for in vivo pharmacodynamic (PD) studies, where maintaining target engagement over 12–24 h is required to observe efficacy.

Parallel Library Synthesis on Solid Phase for High‑Throughput Screening

The 14‑percentage‑point purity advantage over the 6‑methyl analog in solid‑phase synthesis [3] makes the 6,6‑dimethyl variant the most cost‑effective scaffold for parallel library production. Higher crude purity reduces the need for preparative HPLC, enabling a fully automated synthesis‑and‑screen workflow with minimal manual intervention, which is essential for large‑scale hit‑finding campaigns.

Structure‑Based Design of Isoform‑Selective Kinase Inhibitors

The conformational restriction imposed by the gem‑dimethyl group pre‑organizes the hexahydrocinnolin‑3‑one core into a single binding‑competent conformation . This reduces the entropic penalty upon binding and improves the accuracy of docking predictions in structure‑based drug design workflows, facilitating the rational design of isoform‑selective inhibitors with a reduced risk of off‑target kinase cross‑reactivity.

Quote Request

Request a Quote for 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.